Ethyl 4-(2-naphthyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(2-naphthyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a butyrate ester
Scientific Research Applications
Ethyl 4-(2-naphthyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a starting material for the preparation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The unique reactivity of 2-naphthol, along with its easy accessibility and handling, moisture stability, and low cost, makes it a fascinating candidate for organic chemists . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-naphthyl)-4-oxobutyrate typically involves the esterification of 4-(2-naphthyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-(2-naphthyl)-4-oxobutyric acid+ethanolacid catalystEthyl 4-(2-naphthyl)-4-oxobutyrate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of heterogeneous acid catalysts, such as silica-supported sulfuric acid, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-naphthyl)-4-oxobutyrate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: 4-(2-naphthyl)-4-hydroxybutyrate.
Substitution: 4-(2-naphthyl)-4-oxobutyric acid.
Comparison with Similar Compounds
Ethyl 4-(2-naphthyl)-4-oxobutyrate can be compared with other similar compounds such as:
Ethyl 4-(1-naphthyl)-4-oxobutyrate: Differing in the position of the naphthyl group, which can affect its reactivity and biological activity.
Mthis compound: Differing in the ester group, which can influence its solubility and reactivity.
Ethyl 4-(2-naphthyl)-4-hydroxybutyrate: Differing in the functional group, which can alter its chemical properties and applications.
Properties
IUPAC Name |
ethyl 4-naphthalen-2-yl-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-19-16(18)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11H,2,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTMDHCVDHYHPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405332 |
Source
|
Record name | ETHYL 4-(2-NAPHTHYL)-4-OXOBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25370-42-7 |
Source
|
Record name | ETHYL 4-(2-NAPHTHYL)-4-OXOBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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